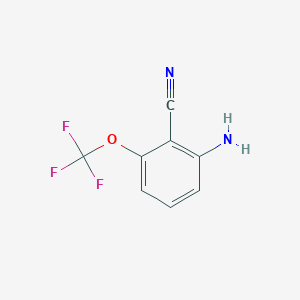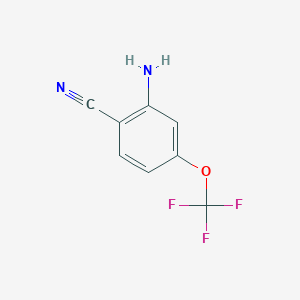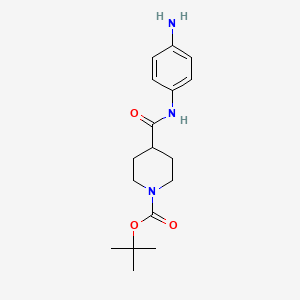![molecular formula C14H23N B1373496 (Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine CAS No. 1019604-89-7](/img/structure/B1373496.png)
(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine
Overview
Description
“(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine” is a chemical compound with the molecular formula C14H23N . It has a molecular weight of 205.34 .
Molecular Structure Analysis
The molecular structure of “(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine” consists of a butan-2-yl group and a 2,4,6-trimethylphenylmethyl group attached to an amine (NH2) group .Scientific Research Applications
1. Biocatalytic Reductive Amination
- Application Summary: This research focuses on the biocatalytic synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .
- Methods of Application: The study describes the use of amine dehydrogenases (AmDHs) for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes. Conversions up to 97.1% were reached at 50 mM .
- Results: Moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .
2. Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)
- Application Summary: This study explores the three orthogonal sites for aromatic nucleophilic substitution in cyanuric chloride (TCT). The preferential order of incorporation of different nucleophiles (such as alcohol, thiol, and amine) was addressed both experimentally and theoretically .
- Methods of Application: The study involves exploring the preferential order for incorporating nucleophiles in TCT, which was found to be alcohol > thiol > amine .
- Results: The study provides valuable insights into the rules of the game when it comes to the orthogonal chemoselectivity of TCT .
3. Synthesis of Indole Derivatives
- Application Summary: Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
- Methods of Application: The study involves the synthesis of various bioactive aromatic compounds containing the indole nucleus .
- Results: These indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
4. Preparation of Chiral Amines
- Application Summary: This research focuses on the biocatalytic synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .
- Methods of Application: The study describes the use of amine dehydrogenases (AmDHs) for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
- Results: Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .
properties
IUPAC Name |
N-[(2,4,6-trimethylphenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-6-13(5)15-9-14-11(3)7-10(2)8-12(14)4/h7-8,13,15H,6,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDLGEUEZCQOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)
![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)
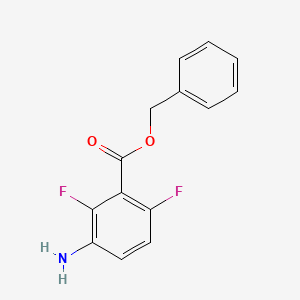
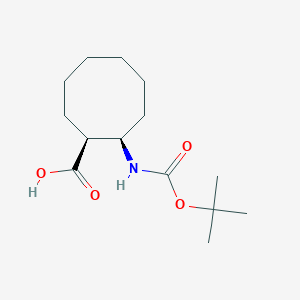
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)
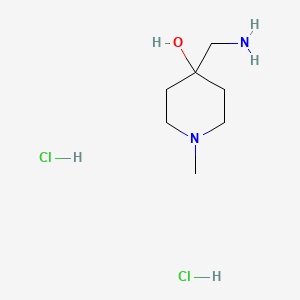
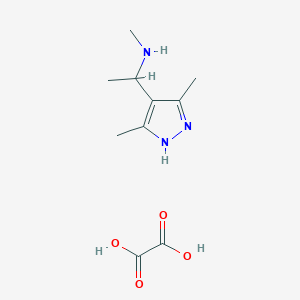
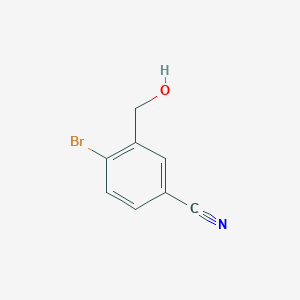
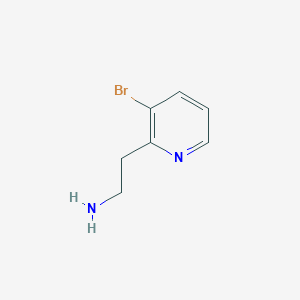
![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)
